molecular formula C12H18BrN3O2S B1442416 Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate CAS No. 1197294-66-8

Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate

Cat. No. B1442416
M. Wt: 348.26 g/mol
InChI Key: PJTYRYGVZASDJM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate (TB4BP) is a synthetic compound used for a variety of applications in scientific research. It is a heterocyclic compound containing a bromo-thiazole ring and a piperazine ring, which are linked together by a tert-butyl group. TB4BP is a white, crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Scientific Research Applications

  • Synthesis and Structural Analysis

    • The compound has been synthesized through various chemical reactions, characterized by spectroscopic methods, and its molecular structure has been confirmed through X-ray diffraction studies. These studies provide insights into the compound's physical and chemical properties, essential for its potential applications in various scientific fields (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
    • Another research demonstrated the synthesis of a sterically congested piperazine derivative of this compound using a modified Bruylants approach, highlighting its novel chemistry and potential pharmacological uses (Gumireddy et al., 2021).
  • Biological Evaluation

    • Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate derivatives have been evaluated for their biological activities. For example, one derivative showed moderate anthelmintic activity and poor antibacterial activity in vitro, suggesting potential applications in biomedical research and pharmaceutical development (Sanjeevarayappa et al., 2015).
  • Role in Synthesis of Biologically Active Compounds

    • This compound serves as an important intermediate in synthesizing various biologically active compounds. Research on its derivatives has led to the development of molecules with potential applications in pharmaceuticals, such as anticancer drugs (Kulkarni et al., 2016).
  • Anticorrosive Properties

    • Investigations into the anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate derivatives have shown significant potential in protecting carbon steel in corrosive environments. This research opens avenues for its application in materials science and engineering (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)10-14-9(13)8-19-10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTYRYGVZASDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate

Synthesis routes and methods I

Procedure details

A 100-mL round-bottom flask was charged with 2,4-dibromothiazole (1.00 g, 4.12 mmol), tert-butyl piperazine-1-carboxylate (0.918 g, 4.93 mmol), triethylamine (1.72 mL, 12.35 mmol) and N,N-dimethylformamide (20 mL). The resulting solution stirred for 18 h at 120° C. The reaction mixture was cooled to room temperature, poured into water (50 mL), and extracted with ethyl acetate (3×20 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residue was purified via column chromatography on silica gel (eluting with 10:1, dichloromethane/methanol) to afford tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate (0.350 g, 23%) as brown oil. MS (ESI, pos. ion) m/z 348, 350 [M+H]+.
Quantity
1 g
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reactant
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0.918 g
Type
reactant
Reaction Step One
Quantity
1.72 mL
Type
reactant
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20 mL
Type
reactant
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Name
Quantity
50 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl piperazine-1-carboxylate (767 mg, 4.12 mmol), 2,4-dibromo-1,3-thiazole (1.0 g, 4.12 mmol) in N,N-dimethylformamide (9 ml) was added triethylamine (0.86 ml, 6.18 mmol). The reaction mixture was stirred at 50° C. for 6 hrs and at 60° C. for 39 hrs. After cooling to room temperature, the reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The combined organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by silica gel column chromatography (dichloromethane:methanol=100:0→98:2) to give tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate (1.09 g, yield 76%) as a pale-white brown solid.
Quantity
767 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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